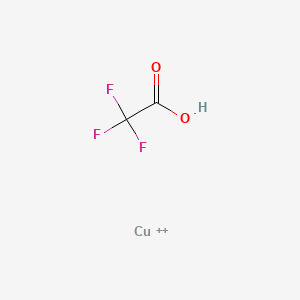
Copper(II) trifluoroacetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) trifluoroacetate hydrate is a chemical compound with the formula Cu(CF3COO)2·xH2O. It is the trifluoroacetate salt of divalent copper and exists in various hydrated forms. The compound is known for its blue crystalline appearance and is soluble in water. It is widely used in organic synthesis and as a reagent in various chemical reactions .
Vorbereitungsmethoden
Copper(II) trifluoroacetate hydrate can be synthesized through several methods:
Analyse Chemischer Reaktionen
Copper(II) trifluoroacetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons. These reactions are often facilitated by specific reagents and conditions.
Substitution Reactions: this compound can undergo substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Formation of Adducts: The compound forms adducts with a variety of Lewis bases, which bind to the axial positions of the copper center.
Wissenschaftliche Forschungsanwendungen
Copper(II) trifluoroacetate hydrate has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate the role of copper in biological systems.
Medicine: Research into the potential therapeutic applications of copper compounds often involves this compound.
Industry: It serves as an electrocatalyst in gas diffusion electrodes and is used in electrochemical gas sensors
Wirkmechanismus
The mechanism of action of copper(II) trifluoroacetate hydrate involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the copper center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Copper(II) trifluoroacetate hydrate can be compared with other copper-based compounds such as:
Copper(II) acetate: Similar to this compound, copper(II) acetate is used in organic synthesis and as a catalyst.
Copper(II) trifluoromethanesulfonate: This compound also contains a trifluoromethyl group but differs in its anionic component.
Copper(II) acetylacetonate: Another copper-based compound used in catalysis and synthesis, copper(II) acetylacetonate has distinct coordination chemistry compared to this compound.
Eigenschaften
IUPAC Name |
copper;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Cu/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLJCVXRBGBMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCuF3O2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-25-7, 123333-88-0 |
Source


|
| Record name | NSC179341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Copper(II) trifluoroacetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Copper(II) trifluoroacetate in both its anhydrous and hydrated forms?
A1: The research paper provides the following information []:
Q2: How is anhydrous Copper(II) trifluoroacetate prepared?
A2: According to the research abstract, the anhydrous form of Copper(II) trifluoroacetate is obtained by dehydrating its hydrated counterpart [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
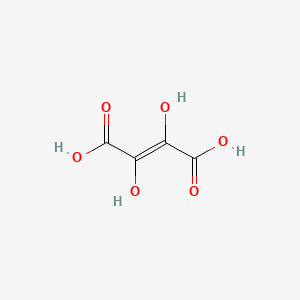

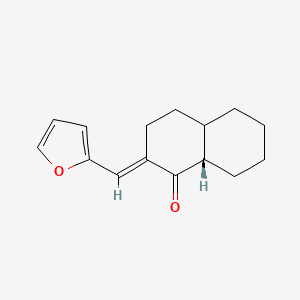

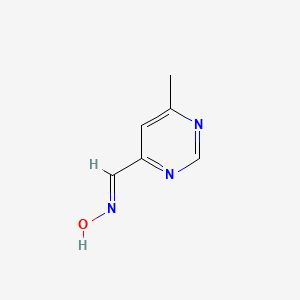

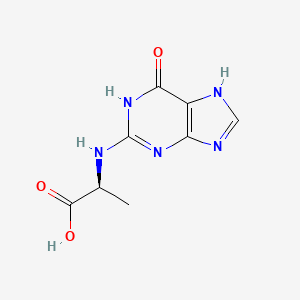
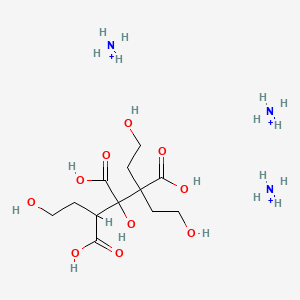
![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)

![(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione](/img/structure/B579054.png)
